(R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde (R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde
Brand Name: Vulcanchem
CAS No.: 1068012-41-8
VCID: VC0023973
InChI: InChI=1S/C14H17NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2/t13-/m1/s1
SMILES: C1CCN(C(C1)C=O)C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H17NO3
Molecular Weight: 247.294

(R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde

CAS No.: 1068012-41-8

Cat. No.: VC0023973

Molecular Formula: C14H17NO3

Molecular Weight: 247.294

* For research use only. Not for human or veterinary use.

(R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde - 1068012-41-8

Specification

CAS No. 1068012-41-8
Molecular Formula C14H17NO3
Molecular Weight 247.294
IUPAC Name benzyl (2R)-2-formylpiperidine-1-carboxylate
Standard InChI InChI=1S/C14H17NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2/t13-/m1/s1
Standard InChI Key DIFLGEVEAZQPMO-CYBMUJFWSA-N
SMILES C1CCN(C(C1)C=O)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

(R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde belongs to the class of piperidine derivatives, featuring a protected amino group through the attachment of a benzyloxycarbonyl (Cbz) group. The compound's structure consists of a piperidine ring with an aldehyde group at the 2-position and a Cbz protecting group on the nitrogen atom. This specific stereochemical configuration at the 2-position (R-configuration) is critical for its applications in asymmetric synthesis and the development of chiral molecules. The Cbz group serves as a protecting group for the nitrogen atom, allowing for selective chemical transformations at other functional sites within the molecule without affecting the protected amine.

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, provides a scaffold that is commonly found in many natural products and pharmaceutical compounds. The presence of both the aldehyde functionality and the protected nitrogen creates a molecule with multiple reactive sites that can be selectively manipulated in synthetic schemes. The R-configuration at the 2-position adds another layer of complexity and selectivity, making this compound particularly valuable in stereoselective synthesis.

Nomenclature and Identifiers

The compound is known by several names and identifiers in scientific literature and chemical databases, which reflects its significance across various chemical disciplines. The IUPAC name is benzyl (2R)-2-formylpiperidine-1-carboxylate, while common synonyms include (2R)-Formyl-1-piperidinecarboxylic Acid Phenylmethyl Ester . These naming conventions highlight the key structural features: the piperidine core, the formyl (aldehyde) group, and the benzyloxycarbonyl protecting group.

IdentifiersValues
CAS Number1068012-41-8
Molecular FormulaC14H17NO3
Molecular Weight247.294 g/mol
IUPAC Namebenzyl (2R)-2-formylpiperidine-1-carboxylate
MDL NumberMFCD16251222
SMILE Notationc1ccc(cc1)COC(=O)N2CCCC[C@@H]2C=O
InChIInChI=1S/C14H17NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2/t13-/m1/s1
InChIKeyDIFLGEVEAZQPMO-CYBMUJFWSA-N

Physicochemical Properties

The physicochemical properties of (R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde determine its behavior in chemical reactions and its handling in laboratory settings. Understanding these properties is crucial for researchers working with this compound in synthetic applications. The compound appears as an oil at room temperature, which affects its storage and handling requirements . Its solubility profile indicates compatibility with common organic solvents, facilitating its use in various reaction conditions.

The compound's molecular structure features specific functional groups that influence its reactivity patterns. The aldehyde group at the 2-position represents a highly reactive site for nucleophilic additions, condensations, and reductions. Meanwhile, the Cbz-protected nitrogen limits reactivity at that position, directing chemical transformations to occur selectively at the aldehyde functionality. The spatial arrangement of these functional groups, dictated by the R-configuration at the chiral center, further influences reactivity patterns and interaction with chiral reagents or catalysts.

Physical State and Solubility

(R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde exists as an oil at ambient temperature, which influences its handling in laboratory settings . Its solubility profile shows good dissolution in common organic solvents, particularly dichloromethane and ethyl acetate . This solubility pattern is consistent with its molecular structure, which contains both polar functional groups (carbonyl groups) and nonpolar regions (aromatic ring and alkyl chain).

The compound's hydrogen bonding characteristics further define its interaction with solvents and reagents. With four hydrogen bond acceptor sites and no hydrogen bond donor sites, it can accept hydrogen bonds from surrounding molecules but cannot donate hydrogen bonds . This property influences its solubility, reactivity, and behavior in various chemical environments.

Structural Features and Reactivity

The structural features of (R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde combine to create a molecule with distinct reactivity patterns. The piperidine ring provides a conformationally constrained scaffold, while the aldehyde group offers a reactive site for various transformations. The Cbz protecting group on the nitrogen atom serves two crucial functions: it prevents unwanted reactions at the nitrogen site, and it can be selectively removed under specific conditions to reveal the free amine for further functionalization.

The R-configuration at the 2-position creates a defined stereochemical environment that can influence the outcome of subsequent reactions, particularly those involving stereoselective additions to the aldehyde group. This stereochemical control is especially valuable in the synthesis of complex chiral molecules, where maintaining stereochemical integrity throughout multiple synthetic steps is essential. The benzyl group in the Cbz protecting group can also be modified or used as a site for additional functionalization if needed.

Synthesis Methods

The synthesis of (R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde typically follows established protocols for introducing the Cbz protecting group onto the nitrogen atom of 2-piperidinecarboxaldehyde. This protection strategy allows for selective manipulation of other functional groups without affecting the nitrogen center. The synthesis generally involves reaction with benzyloxycarbonyl chloride in the presence of an appropriate base, creating a carbamate linkage that serves as the protecting group. The stereoselective aspect of the synthesis is crucial to obtain the desired R-configuration at the 2-position.

Standard Synthetic Approach

The standard synthesis of (R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde begins with (R)-piperidine-2-carboxaldehyde or a suitable precursor. The protection of the amino group is achieved through reaction with benzyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. This creates the carbamate linkage that characterizes the Cbz protection. The reaction conditions must be carefully controlled to ensure complete protection without affecting the aldehyde functionality or the stereochemical integrity of the molecule.

In some synthetic routes, researchers may start with the corresponding acid, (R)-1-((benzyloxy)carbonyl)piperidine-2-carboxylic acid, and reduce it to the aldehyde using suitable reducing agents . This approach might involve partial reduction of the carboxylic acid to avoid over-reduction to the alcohol. The synthetic pathway chosen often depends on the availability of starting materials, the scale of synthesis, and the specific requirements of the synthetic project.

Alternative Synthetic Pathways

Alternative synthetic approaches may involve different starting materials or protection strategies. For instance, one could start with (R)-piperidine-2-methanol, protect the nitrogen with the Cbz group, and then oxidize the alcohol to the aldehyde. This approach is similar to the synthesis of related compounds such as (S)-benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, which is prepared by reducing (2S)-1-[(benzyloxy)carbonyl]piperidine-2-carboxylic acid with borane-THF complex .

Applications in Organic Synthesis

(R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and biologically active compounds. The combination of a protected amine and a reactive aldehyde group makes it an ideal intermediate for the construction of complex molecular architectures. The aldehyde functionality can undergo various transformations, including nucleophilic additions, reductions, oxidations, and condensation reactions, allowing for diverse structural elaboration. Meanwhile, the Cbz-protected nitrogen remains inert until deprotection is desired, at which point it can be revealed for further functionalization.

The compound's utility in multi-step synthesis stems from its ability to participate in selective transformations. The aldehyde group can be modified while the nitrogen protection remains intact, or the protection can be removed to allow for nitrogen functionalization while maintaining other structural features. This orthogonal reactivity pattern is particularly valuable in the synthesis of compounds with multiple functional groups that require selective manipulation.

Role as a Synthetic Intermediate

Analytical Characterization

Accurate identification and characterization of (R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde are essential for ensuring its purity and suitability for synthetic applications. Various analytical techniques can be employed to verify the compound's identity, assess its purity, and confirm its stereochemical integrity. These techniques include spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, as well as chromatographic methods for purity assessment.

The spectroscopic data provide valuable insights into the compound's structural features and can be used to confirm the presence of key functional groups. For instance, the aldehyde proton typically appears as a distinctive signal in the 1H NMR spectrum, while the carbonyl stretching frequencies of both the aldehyde and carbamate groups can be observed in the IR spectrum. Mass spectrometry can confirm the molecular weight and fragmentation pattern, further supporting structural assignment.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy offers detailed structural information about (R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde. In the 1H NMR spectrum, the aldehyde proton typically appears as a distinctive singlet around 9-10 ppm, while the aromatic protons of the benzyl group show characteristic signals in the 7-8 ppm region. The methylene protons of the benzyl group usually appear as a singlet around 5 ppm, and the piperidine ring protons show complex patterns in the 1-4 ppm range.

Infrared (IR) spectroscopy reveals characteristic absorption bands for the functional groups present in the molecule. The aldehyde C=O stretch typically appears around 1730-1740 cm-1, while the carbamate C=O stretch is usually observed around 1690-1710 cm-1. The C-H stretch of the aldehyde hydrogen appears as a weak band around 2720-2740 cm-1. These spectral features provide a fingerprint that can help confirm the compound's identity and purity.

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